Imatinib mesylate, also known as STI571 or Gleevec, is a synthetic tyrosine kinase inhibitor primarily used in scientific research to study its effects on various cellular processes and disease models. [, , ] It plays a significant role in investigating signal transduction pathways, cellular proliferation, apoptosis, and drug resistance mechanisms. [, , , ] Imatinib mesylate's selective inhibition of specific tyrosine kinases, such as Bcr-Abl, c-Kit, and PDGFR, makes it a valuable tool in elucidating the function of these kinases in various cellular contexts. [, , , ]
Imatinib mesylate is a 2-phenylaminopyrimidine derivative. [] Its molecular structure consists of a pyrimidine ring substituted with a phenylamino group and a piperazinylmethyl group. [] Specific details about bond lengths, angles, and other structural features require further investigation beyond the provided papers.
Imatinib mesylate exerts its effects by selectively inhibiting the activity of specific tyrosine kinases, primarily Bcr-Abl, c-Kit, and PDGFR. [, , ] It achieves this through competitive inhibition of ATP binding to the active site of these kinases. [, ] By binding to the ATP-binding pocket, imatinib mesylate prevents ATP from binding and subsequently blocks the phosphorylation activity of the kinase. [, , ] This disruption of kinase activity affects downstream signaling pathways involved in cell proliferation, survival, and differentiation. [, , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: